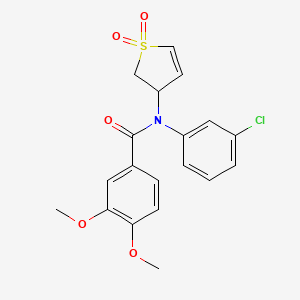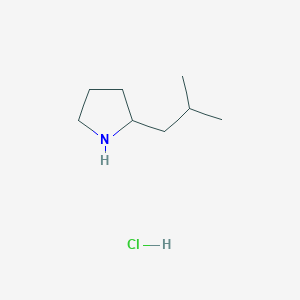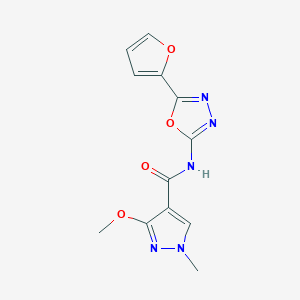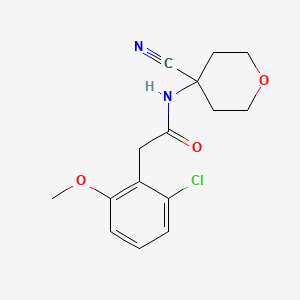
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-dimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-dimethoxybenzamide is a chemical compound that has gained significant attention in scientific research. This compound has been studied for its potential applications in various fields, including medicine and agriculture.
Mécanisme D'action
The mechanism of action of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-dimethoxybenzamide involves the inhibition of specific enzymes and proteins in cancer cells and weeds. In cancer cells, this compound inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell proliferation. In weeds, this compound inhibits the activity of photosystem II, a protein complex that is essential for photosynthesis.
Biochemical and Physiological Effects:
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-dimethoxybenzamide has several biochemical and physiological effects. In cancer cells, this compound induces apoptosis, a process of programmed cell death that is essential for the removal of damaged or abnormal cells. In weeds, this compound inhibits the activity of photosystem II, leading to a decrease in the production of ATP, the energy currency of the cell.
Avantages Et Limitations Des Expériences En Laboratoire
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-dimethoxybenzamide has several advantages for lab experiments. This compound is relatively easy to synthesize and has a high purity level. In addition, this compound has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to using this compound in lab experiments. For example, this compound is toxic and should be handled with care. In addition, this compound may not be suitable for certain types of experiments, depending on the research question.
Orientations Futures
There are several future directions for the study of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-dimethoxybenzamide. In medicine, further studies are needed to determine the efficacy and safety of this compound as an anticancer agent. In addition, studies are needed to investigate the potential of this compound as a treatment for other diseases, such as autoimmune disorders and infectious diseases.
In agriculture, further studies are needed to determine the efficacy and safety of this compound as a herbicide. In addition, studies are needed to investigate the potential of this compound as a treatment for other types of pests, such as insects and fungi.
Conclusion:
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-dimethoxybenzamide is a chemical compound that has gained significant attention in scientific research. This compound has potential applications in various fields, including medicine and agriculture. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-dimethoxybenzamide have been discussed in this paper. Further studies are needed to determine the full potential of this compound in various fields of scientific research.
Méthodes De Synthèse
The synthesis of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-dimethoxybenzamide involves several steps. The first step involves the reaction of 3,4-dimethoxybenzoic acid with thionyl chloride to form 3,4-dimethoxybenzoyl chloride. This is followed by the reaction of 3,4-dimethoxybenzoyl chloride with 3-chloroaniline to form N-(3-chlorophenyl)-3,4-dimethoxybenzamide. Finally, the reaction of N-(3-chlorophenyl)-3,4-dimethoxybenzamide with thionyl chloride and 2,3-dihydrothiophene-1,1-dioxide leads to the formation of N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-dimethoxybenzamide.
Applications De Recherche Scientifique
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-dimethoxybenzamide has been studied for its potential applications in various fields of scientific research. In medicine, this compound has been investigated for its potential as an anticancer agent. Studies have shown that N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-dimethoxybenzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
In agriculture, this compound has been studied for its potential as a herbicide. Studies have shown that N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-dimethoxybenzamide inhibits the growth of weeds by inhibiting the activity of photosystem II in chloroplasts.
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO5S/c1-25-17-7-6-13(10-18(17)26-2)19(22)21(15-5-3-4-14(20)11-15)16-8-9-27(23,24)12-16/h3-11,16H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWLKOBBSNZKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC(=CC=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothien-3-yl)-3,4-dimethoxybenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Benzyl-1-[(4-chloronaphthalen-1-yl)sulfonyl]piperidine](/img/structure/B2813084.png)

![3-(5-Chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)propanoic acid](/img/structure/B2813086.png)






![3-[(4-{[1-(3-fluoro-4-methoxyphenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazin-1-yl)carbonyl]-4,5,6,7-tetrahydro-1H-indazole](/img/structure/B2813095.png)
![[6-(Trifluoromethyl)oxan-2-yl]methanesulfonyl chloride](/img/structure/B2813096.png)


